Amino Acid Sequence Identity: zfpA vs. E. coli folC Regulatory Protein
The deduced amino acid sequence of pea zfpA shows significant homology to the Escherichia coli protein that controls folC expression, supporting the hypothesis that zfpA is a regulatory DNA-binding protein [1]. This homology is not shared by other pea chloroplast-encoded proteins, distinguishing zfpA from photosystem subunits encoded in the same gene cluster such as psaI [2].
| Evidence Dimension | Sequence homology to regulatory protein |
|---|---|
| Target Compound Data | Pea zfpA: significant sequence homology to E. coli folC regulatory protein [1] |
| Comparator Or Baseline | Other pea chloroplast proteins (e.g., psaI, petA): no reported homology to E. coli folC regulatory protein [2] |
| Quantified Difference | Qualitative difference; no percent identity available from primary source |
| Conditions | Sequence alignment and dot-matrix analysis as described in Sasaki et al. 1989 [1] |
Why This Matters
The specific homology to a bacterial regulatory protein suggests a conserved regulatory function unique among chloroplast proteins, which may be critical for studies of chloroplast gene expression evolution.
- [1] Sasaki Y, Nagano Y, Morioka S, Ishikawa H, Matsuno R. A chloroplast gene encoding a protein with one zinc finger. Nucleic Acids Res. 1989;17(15):6217-6227. doi:10.1093/nar/17.15.6217 View Source
- [2] Nagano Y, Matsuno R, Sasaki Y. Sequence and transcriptional analysis of the gene cluster trnQ-zfpA-psaI-ORF231-petA in pea chloroplasts. Curr Genet. 1991;20(5):431-436. doi:10.1007/BF00317074 View Source
